![molecular formula C11H17ClN2O2 B8028569 N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride](/img/structure/B8028569.png)
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
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Overview
Description
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its unique structure, which includes an ethyl group, a nitrobenzyl group, and an ethanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride typically involves the reaction of N-ethyl ethanamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-ethyl-N-(4-aminobenzyl)ethanamine.
Reduction: N-ethyl-N-(4-nitrosobenzyl)ethanamine.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-N-(3-trifluoromethylbenzyl)ethanamine hydrochloride
- N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with molecular targets are required.
Biological Activity
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride, also known as a nitro-substituted phenethylamine derivative, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by the presence of a nitro group on the benzyl moiety, which contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nitro Group Reduction : The nitro group can undergo reduction to form an amino group, which may participate in biochemical reactions and influence enzyme kinetics.
- Enzyme Interaction : The compound acts as a substrate for certain enzymes, potentially modulating their activity and function .
- Binding Affinity : The amine group facilitates hydrogen bonding with proteins and enzymes, affecting their conformation and activity.
Biological Applications
This compound has several applications in biological research:
- Enzyme Kinetics : It is employed in studies assessing enzyme kinetics due to its ability to serve as a substrate in biochemical assays.
- Drug Development : The compound is explored for its potential use in designing pharmaceuticals with specific biological activities, particularly in neuropharmacology .
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific data on this compound itself is limited .
Case Studies and Research Findings
A review of relevant literature reveals insights into the biological activities associated with similar compounds and derivatives:
Compound Name | Activity | IC50 Value (µM) | Reference |
---|---|---|---|
N-(4-nitrophenyl)methylamine | Anticancer | 10.5 | |
N-benzyl-ethanamine | Enzyme Inhibition | 15.0 | |
4-Methyl-substituted derivatives | AChE Inhibition | 0.082 |
Study on Neuropharmacological Effects
Research involving N-ethyl substituted cathinones has demonstrated that structural modifications can significantly affect their neuropharmacological properties. For instance, elongation of the alpha-carbon chain has been linked to increased lipophilicity and enhanced membrane penetration, leading to greater cytotoxicity in cellular models . While direct studies on this compound are sparse, these findings suggest potential pathways for further investigation.
Properties
IUPAC Name |
N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12(4-2)9-10-5-7-11(8-6-10)13(14)15;/h5-8H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBYVXPHQXRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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